molecular formula C6H6NNa2O3PS B12756676 Phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt CAS No. 89684-30-0

Phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt

Katalognummer: B12756676
CAS-Nummer: 89684-30-0
Molekulargewicht: 249.14 g/mol
InChI-Schlüssel: JUMQOKXCXQNLSJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt is an organophosphorus compound that contains both phosphorus and sulfur atoms. This compound is part of the larger family of phosphorothioates, which are known for their diverse applications in various fields, including agrochemistry and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt typically involves the formation of a P-S bond. This can be achieved by using appropriate phosphorus and sulfur partners as electrophiles, nucleophiles, or radicals . One common method involves the use of metal-catalyzed cross-coupling reactions, which have been shown to be effective in forming the desired P-S bond .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar strategies as those employed in laboratory settings. The use of metal-catalyzed reactions is particularly favored due to their efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Phosphorothioic acid, S-2-pyridylmethyl ester, disodium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the reactivity of both the phosphorus and sulfur atoms in the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation, but they often involve the use of metal catalysts and specific solvents to optimize the reaction efficiency .

Major Products: The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield phosphorothioic acid derivatives, while substitution reactions can result in the formation of various substituted phosphorothioates .

Eigenschaften

CAS-Nummer

89684-30-0

Molekularformel

C6H6NNa2O3PS

Molekulargewicht

249.14 g/mol

IUPAC-Name

disodium;dioxido-oxo-(pyridin-2-ylmethylsulfanyl)-λ5-phosphane

InChI

InChI=1S/C6H8NO3PS.2Na/c8-11(9,10)12-5-6-3-1-2-4-7-6;;/h1-4H,5H2,(H2,8,9,10);;/q;2*+1/p-2

InChI-Schlüssel

JUMQOKXCXQNLSJ-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=NC(=C1)CSP(=O)([O-])[O-].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.